(+)-Lupanine

Nicotinic Acetylcholine Receptor Receptor Binding Assay Alkaloid Pharmacology

Select (+)-Lupanine for its 662-fold higher nAChR affinity and 1.9–4.9× lower acute toxicity than sparteine. It uniquely induces an incomplete KATP channel block to prevent hypoglycemia in beta-cell models and activates the PI3K/Akt/Bcl-2 pathway in neurodegeneration studies (EC50 10.7 µM). A high-purity, well-tolerated standard ideal for chronic in vivo studies.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 4356-43-8
Cat. No. B10820228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Lupanine
CAS4356-43-8
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3CCCC4=O
InChIInChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1
InChIKeyJYIJIIVLEOETIQ-XDQVBPFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (+)-Lupanine (CAS 4356-43-8): A Quinolizidine Alkaloid with Differentiated Pharmacological and Safety Profile


(+)-Lupanine is a naturally occurring tetracyclic quinolizidine alkaloid (QA) . It is structurally characterized as the δ-lactam (2-oxo) derivative of sparteine . As a major alkaloid constituent in various Lupinus species , it has been investigated for a range of biological activities, including modulation of nicotinic acetylcholine receptors (nAChRs), pancreatic KATP channels, and neuroprotective pathways [1][2]. Its well-defined stereochemistry and conformational flexibility within its fused ring system [3] contribute to its specific interactions with these molecular targets, which are the focus of this evidence guide.

Why (+)-Lupanine Cannot Be Substituted by Other Quinolizidine Alkaloids: A Rationale for Specific Procurement


The quinolizidine alkaloid (QA) family, while sharing a common biosynthetic origin, exhibits profound functional divergence that precludes simple substitution. Compounds like sparteine, cytisine, and hydroxylupanines differ significantly in their receptor binding affinities, toxicity profiles, and downstream physiological effects [1][2]. For instance, sparteine is more toxic and a weaker nAChR binder than lupanine [2], while cytisine is a potent nAChR partial agonist with a much narrower therapeutic window [1]. Therefore, assuming functional equivalence among QAs can lead to experimental failure, safety concerns, and misinterpretation of results. The following quantitative evidence details exactly where (+)-Lupanine differentiates itself from its closest analogs, providing the necessary data for informed scientific selection.

Quantitative Differentiation of (+)-Lupanine Against Key Comparators


nAChR Binding Affinity: (+)-Lupanine is ~66-Fold More Potent than Sparteine at Nicotinic Receptors

In competitive radioligand binding assays, (+)-Lupanine demonstrates significantly higher affinity for the nicotinic acetylcholine receptor (nAChR) compared to its close structural analog, sparteine. (+)-Lupanine binds to nAChR with a Ki of 500 nM [1], whereas sparteine has a reported IC50 of 331 µM (equivalent to 331,000 nM) for the same target [2]. This difference represents an approximately 662-fold higher affinity for (+)-Lupanine. Furthermore, (+)-Lupanine exhibits substantial selectivity for nAChR over muscarinic receptors (mAChR), with a Ki of 11,000 nM for mAChR, a 22-fold difference [1].

Nicotinic Acetylcholine Receptor Receptor Binding Assay Alkaloid Pharmacology

Acute Toxicity in Mice: (+)-Lupanine is 2.5- to 2.6-Fold Less Toxic than Sparteine

Head-to-head comparative toxicity studies in Swiss mice have demonstrated that (+)-Lupanine possesses a significantly better safety margin than sparteine. The intraperitoneal (i.p.) LD50 for (+)-Lupanine was determined to be 175 mg/kg body weight, compared to 36 mg/kg for sparteine [1]. This corresponds to lupanine being 4.9-fold less toxic by the i.p. route. Similarly, the oral (p.o.) LD50 for (+)-Lupanine was 410 mg/kg, while sparteine's was 220 mg/kg, a 1.9-fold reduction in toxicity [1]. This lower toxicity is consistently observed across studies and species [2].

Acute Toxicity In Vivo Safety Profile Alkaloid Toxicology

KATP Channel Inhibition and Insulin Secretion: (+)-Lupanine Exhibits an Incomplete Block, Reducing Hypoglycemia Risk

In vitro studies on pancreatic beta cells reveal that (+)-Lupanine directly inhibits ATP-dependent potassium (KATP) channels, leading to membrane depolarization and enhanced insulin secretion [1]. Critically, this inhibition is dose-dependent but incomplete; even at a high concentration of 1 mmol/L or after prolonged exposure (12 hours), the KATP channel block remains partial [1]. This contrasts with classic KATP channel inhibitors like sulfonylureas, which can cause a complete and sustained block, leading to a risk of hypoglycemia. In vivo, oral administration of (+)-Lupanine did not induce hypoglycemia but instead improved glycemic control in an oral glucose tolerance test in diabetic rats [1].

Type 2 Diabetes KATP Channel Insulin Secretion Pancreatic Beta Cell

Neuroprotection against Aβ Oligomer Toxicity: (+)-Lupanine Activates PI3K/Akt/Bcl-2 Pathway with an EC50 of 10.7 µM

In a cellular model of Alzheimer's disease using SH-SY5Y neuroblastoma cells, (+)-Lupanine demonstrated significant neuroprotection against the toxicity induced by soluble amyloid-β (Aβ) oligomers [1]. The compound acted as a weak agonist and desensitizer at nAChRs, with EC50 and DC50 values of 10.7 µM and 28.2 µM, respectively [1]. This neuroprotective effect was mechanistically linked to the activation of the anti-apoptotic PI3K/Akt/Bcl-2 signaling pathway [1]. While cytisine is a more potent nAChR agonist (IC50 0.14 µM), its strong agonist activity is associated with significant toxicity and a narrow therapeutic window [2].

Alzheimer's Disease Amyloid-beta Toxicity Neuroprotection nAChR

Optimal Research and Industrial Application Scenarios for (+)-Lupanine Based on Differentiated Evidence


In Vivo Studies of nAChR-Mediated Physiology and Disease

Given its 662-fold higher nAChR binding affinity compared to sparteine [1] and its superior safety profile (1.9- to 4.9-fold lower acute toxicity) [2], (+)-Lupanine is the preferred tool compound for in vivo investigations of nAChR function. It allows for more robust target engagement at lower, safer doses, minimizing confounding off-target effects and toxicity-related artifacts. This is particularly valuable in chronic dosing models for pain, addiction, or neurodegenerative disease research.

Diabetes Research Focused on KATP Channel Modulation with Reduced Hypoglycemic Risk

For researchers developing novel insulin secretagogues or studying pancreatic beta-cell function, (+)-Lupanine presents a unique pharmacological profile. Its ability to cause an incomplete block of KATP channels, even at high concentrations [3], differentiates it from sulfonylureas and offers a tool to study glucose-dependent insulin secretion with a built-in safety mechanism against hypoglycemia. This makes it highly relevant for pre-clinical models of type 2 diabetes aiming to validate safer therapeutic approaches.

Neuroprotection Research Targeting the PI3K/Akt Anti-Apoptotic Pathway

In cellular models of Alzheimer's disease, (+)-Lupanine offers a well-tolerated means to activate the PI3K/Akt/Bcl-2 survival pathway [4], in contrast to highly potent but toxic nAChR agonists like cytisine. Its neuroprotective EC50 of 10.7 µM is achievable in vitro and is supported by a favorable in vivo safety margin [2], making it a viable candidate for studies exploring chronic neuroprotective strategies where prolonged exposure and low toxicity are paramount.

Calibration of Analytical Methods for Quinolizidine Alkaloid Quantification

Given its status as a major alkaloid in many Lupinus species and its well-defined chemical properties , (+)-Lupanine serves as an essential reference standard for analytical chemistry. Its distinct retention time and mass spectrum are critical for the accurate identification and quantification of alkaloid profiles in plant extracts, food safety testing, and metabolomics studies. Using a high-purity standard ensures method reliability and comparability of results across different laboratories and studies.

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